1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl-
Description
BenchChem offers high-quality 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)-2-phenyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c16-14-9-5-4-8-13(14)15(17-10-11-18-15)12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOVSUHAGKSMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454024 | |
| Record name | 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78105-68-7 | |
| Record name | 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Friedel Crafts Acylation:this Reaction Forms the C C Bond Between the Two Aryl Rings of the Ketone Precursor. It Can Be Achieved in Two Ways:
In a typical procedure, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is used to activate the benzoyl chloride derivative, which then undergoes electrophilic aromatic substitution with the other aromatic ring.
Acetalization:the Resulting 2 Bromobenzophenone is then Converted to the Target Dioxolane. This is an Acid Catalyzed Reaction Where the Ketone is Treated with Ethylene Glycol.prepchem.coma Common Catalyst is P Toluenesulfonic Acid P Tsoh .prepchem.comthe Reaction is Typically Performed in a Solvent Like Toluene, Using a Dean Stark Apparatus to Remove the Water Formed During the Reaction, Thereby Driving the Equilibrium Towards the Product.prepchem.com
Synthesis of Functionalized Dioxolane Derivatives
Strategies for Incorporating Additional Substituents onto the Dioxolane Ring
Functionalization of the dioxolane ring itself, at positions 4 and 5, is achieved by employing substituted 1,2-diols in the acetalization step instead of ethylene (B1197577) glycol. The structure and stereochemistry of the resulting dioxolane are directly determined by the diol used. nih.gov
For instance, reacting 2-bromobenzophenone with propane-1,2-diol will yield a mixture of diastereomers of 2-(2-bromophenyl)-4-methyl-2-phenyl-1,3-dioxolane. Using stereochemically defined diols allows for the synthesis of specific stereoisomers. A notable example is the use of tartaric acid derivatives, which can serve as starting materials for chiral diols, leading to highly functionalized dioxolane rings. iucr.orgresearchgate.net This strategy is crucial for creating libraries of related compounds for structure-activity relationship studies. nih.gov
| Diol Reactant | Resulting Dioxolane Derivative | Key Feature |
| Propane-1,2-diol | 2-(2-bromophenyl)-4-methyl-2-phenyl-1,3-dioxolane | Methyl substituent at C4 |
| (2R,3R)-Butane-2,3-diol | (4R,5R)-2-(2-bromophenyl)-4,5-dimethyl-2-phenyl-1,3-dioxolane | Chiral, dimethyl-substituted ring |
| (4S,5S)-Diethyl 2,3-dihydroxysuccinate (from Tartaric Acid) | (4S,5S)-Diethyl 2-(2-bromophenyl)-2-phenyl-1,3-dioxolane-4,5-dicarboxylate | Ester functionalities on the ring |
Stereoselective Synthesis of Chiral Analogues
The creation of chiral analogues of 2-(2-bromophenyl)-2-phenyl-1,3-dioxolane can be approached through two primary stereoselective strategies.
Use of Chiral Auxiliaries (Chiral Diols): This is the most direct method for introducing chirality into the dioxolane structure. The acetalization of the prochiral ketone, 2-bromobenzophenone, with an enantiomerically pure diol transfers the chirality of the diol to the final product. Commercially available or synthetically accessible chiral diols, such as hydrobenzoin, or those derived from the chiral pool (e.g., tartrates, carbohydrates), are used. nih.gov This method is highly effective, often yielding products with excellent enantiomeric excess (>99% ee) because the chiral centers of the diol are not directly involved in the reaction. nih.gov
Asymmetric Organometallic Addition: This strategy creates a chiral center at the quaternary carbon itself. It involves the enantioselective addition of a Grignard or other organometallic reagent to the precursor ketone in the presence of a chiral ligand. rsc.org The ligand coordinates to the metal center of the reagent, creating a chiral environment that biases the nucleophilic attack to one face of the carbonyl, resulting in an optically active tertiary alcohol. This chiral alcohol is then cyclized with ethylene glycol to form the enantiomerically enriched dioxolane.
| Method | Principle | Key Reagents | Outcome |
| Chiral Diol Acetalization | Diastereoselective reaction with a prochiral ketone | 2-Bromobenzophenone, (R,R)- or (S,S)-diol, acid catalyst | Chiral dioxolane with stereocenters on the ring |
| Asymmetric Grignard Addition | Enantioselective C-C bond formation | Ketone, Grignard reagent, chiral ligand (e.g., SPARTEINE, TADDOL) | Chiral tertiary alcohol precursor |
Advanced Purification and Isolation Techniques for Research-Grade Compounds
Achieving high purity for 2-(2-bromophenyl)-2-phenyl-1,3-dioxolane and its derivatives is essential for accurate characterization and further application. A combination of standard and advanced techniques is employed.
Flash Column Chromatography: This is the most common method for purification following synthesis. Silica (B1680970) gel is the standard stationary phase, and a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., a gradient of ethyl acetate (B1210297) in hexane) is used to separate the desired product from unreacted starting materials and byproducts. nih.gov
Recrystallization: This technique is highly effective for obtaining crystalline, high-purity compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not at room temperature. For brominated dioxolanes, solvents such as ethanol (B145695) or diisopropylether have been shown to be effective. vulcanchem.com
Distillation: For liquid derivatives or precursors, fractional distillation under reduced pressure can be used to separate compounds based on differences in boiling points. iucr.org This method is particularly useful for removing volatile impurities or separating isomers with sufficiently different volatilities.
Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest level of purity (>99%) or for separating challenging mixtures, such as diastereomers or enantiomers (using a chiral stationary phase), preparative HPLC is the method of choice. Although more costly and lower in throughput, it offers unparalleled resolution.
| Technique | Principle | Application |
| Flash Chromatography | Adsorption/partition on a solid phase | Primary purification of crude reaction mixtures |
| Recrystallization | Differential solubility at different temperatures | Final purification to obtain crystalline, high-purity solid |
| Fractional Distillation | Separation based on boiling point differences | Purification of liquid compounds or removal of volatile impurities |
| Preparative HPLC | High-resolution separation on a packed column | High-purity isolation, separation of stereoisomers |
Chromatographic Separation Methods (e.g., Column Chromatography, Thin Layer Chromatography)
Chromatographic techniques are fundamental in the purification of dioxolane derivatives by separating compounds based on their differential partitioning between a stationary phase and a mobile phase.
Column Chromatography: This is a primary method for purifying crude reaction mixtures. For compounds analogous to 1,3-Dioxolane (B20135), 2-(2-bromophenyl)-2-phenyl-, silica gel is a commonly used stationary phase due to its polarity. The separation relies on the different affinities of the components in the mixture for the silica gel surface. A solvent system, or eluent, is chosen to move the components down the column at different rates. For the purification of a related compound, 2-(4-bromophenyl)-1,3-dioxolane (B88685), column chromatography is an effective step after initial workup. guidechem.com The selection of the eluent, typically a mixture of a non-polar solvent (like petroleum ether or hexane) and a slightly more polar solvent (like ethyl acetate), is optimized to achieve the best separation.
Thin Layer Chromatography (TLC): TLC is an essential analytical tool used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. guidechem.com A small spot of the reaction mixture is applied to a plate coated with a thin layer of stationary phase (usually silica gel). The plate is then placed in a chamber with a shallow pool of a solvent system. As the solvent moves up the plate by capillary action, it separates the components of the mixture. For a positional isomer, 2-(4-bromophenyl)-1,3-dioxolane, a mobile phase of petroleum ether and ethyl acetate (10:1 ratio) has been utilized, with benzidine (B372746) used as a visualizing agent. guidechem.com
| Technique | Stationary Phase | Mobile Phase (Eluent) Example | Application for Analogous Compounds |
|---|---|---|---|
| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate | Purification of 2-(4-bromophenyl)-1,3-dioxolane guidechem.com |
| Thin Layer Chromatography (TLC) | Silica Gel | Petroleum Ether : Ethyl Acetate (10:1) | Reaction monitoring for 2-(4-bromophenyl)-1,3-dioxolane synthesis guidechem.com |
Recrystallization and Distillation Procedures
Recrystallization and distillation are purification techniques based on the physical properties of the compound, such as solubility and boiling point.
Recrystallization: This technique is highly effective for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for successful recrystallization. For various brominated dioxolanes, a range of solvents has proven effective. For instance, ethanol and diisopropylether (DIPE) are noted as effective for recrystallizing certain brominated dioxolanes. vulcanchem.com In the case of 2-(4-bromophenyl)-1,3-dioxolane, purification can be achieved by recrystallization from petroleum ether. guidechem.com
| Technique | Principle | Solvent/Condition Example for Analogous Compounds | Reference Compound |
|---|---|---|---|
| Recrystallization | Differential solubility | Ethanol, Diisopropylether (DIPE) | General Brominated Dioxolanes vulcanchem.com |
| Recrystallization | Differential solubility | Petroleum Ether | 2-(4-bromophenyl)-1,3-dioxolane guidechem.com |
| Distillation | Differential boiling points | bp=163°-5° C./mm | 2-phenyl-1,3-dioxolane |
Chemical Reactivity and Transformation Pathways
Reactions Involving the 1,3-Dioxolane (B20135) Ring System
The 1,3-dioxolane moiety, a cyclic acetal (B89532), serves primarily as a protecting group for the parent carbonyl compound, 2-bromobenzophenone (B80453). Its reactivity is characterized by stability under neutral and basic conditions but lability in the presence of acid.
Acid-Catalyzed Hydrolysis and Deprotection Mechanisms
The most fundamental reaction of the 1,3-dioxolane ring is its hydrolysis under acidic conditions to regenerate the parent ketone and ethylene (B1197577) glycol. wikipedia.org This deprotection is a cornerstone of its use in multistep synthesis. The mechanism proceeds through a well-established pathway initiated by the protonation of one of the dioxolane oxygen atoms.
The key steps are:
Protonation: An acid catalyst donates a proton to one of the oxygen atoms, converting the hydroxyl group into a good leaving group (water).
Ring Opening: The C-O bond cleaves, leading to the opening of the five-membered ring and the formation of a resonance-stabilized oxocarbenium ion intermediate. The positive charge on the central carbon is significantly stabilized by the adjacent oxygen atom and the two aromatic rings (phenyl and 2-bromophenyl).
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.
Deprotonation: The resulting intermediate is deprotonated to yield a hemiacetal, which subsequently breaks down to release the stable ketone (2-bromobenzophenone) and ethylene glycol.
Studies on the hydrolysis of related 2-aryl-1,3-dioxolanes have shown that the rate-determining step can vary with pH and buffer concentration, shifting between the initial ring-opening and the subsequent attack by water. sci-hub.seacs.orgnih.gov The reaction is typically catalyzed by a range of Brønsted or Lewis acids. organic-chemistry.org
| Catalyst Type | Examples | Typical Conditions |
|---|---|---|
| Brønsted Acids (Inorganic) | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Perchloric acid (HClO₄) | Aqueous solutions, often with an organic co-solvent like acetone (B3395972) or THF. rsc.org |
| Brønsted Acids (Organic) | p-Toluenesulfonic acid (TsOH), Trifluoroacetic acid (TFA) | Anhydrous or aqueous organic solvents (e.g., toluene, dichloromethane). organic-chemistry.orgchemicalbook.com |
| Lewis Acids / Other | Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Catalytic amounts in water at mild temperatures (e.g., 30 °C). wikipedia.orgorganic-chemistry.org |
Nucleophilic Attack on the Dioxolane Core
Under neutral or basic conditions, the 1,3-dioxolane ring is generally stable and resistant to nucleophilic attack. organic-chemistry.org The carbon atoms of the dioxolane core are not sufficiently electrophilic to react with most nucleophiles. Direct SN2 displacement on the C4 or C5 positions is unfavorable.
Attack by strong nucleophiles such as organometallic reagents (e.g., Grignard or organolithium compounds) typically does not occur on the unactivated acetal. youtube.com Such reactions usually require the presence of a Lewis acid to coordinate with an oxygen atom, thereby activating the ring for cleavage. However, the more common pathway for transformations involving acetals and strong nucleophiles is the prior deprotection to the parent carbonyl, which is highly electrophilic.
Stability Profile under Diverse Chemical Environments (e.g., Basic Conditions)
A key chemical feature of the 1,3-dioxolane ring system is its exceptional stability in neutral and basic environments. This robustness is the primary reason for its widespread use as a carbonyl protecting group. The stability arises from the fact that the ether-like C-O bonds are not susceptible to cleavage by bases. Alkoxide ions are poor leaving groups, and there are no acidic protons on the ring that can be readily removed to initiate an elimination or cleavage pathway. This allows for chemical modifications to be performed on other parts of a molecule while the carbonyl functionality remains protected. organic-chemistry.org
Oxidation Reactions of Cyclic Acetals
While stable to many reagents, the 1,3-dioxolane ring can undergo oxidative cleavage under specific conditions, transforming the acetal into a hydroxy ester. This reaction provides a synthetic route to bifunctional molecules from a protected carbonyl group. Several oxidizing agents have been shown to be effective for this transformation.
Research indicates that cyclic acetals derived from aromatic aldehydes can exhibit greater reactivity toward oxidation compared to their aliphatic counterparts. acs.org The oxidative cleavage typically proceeds via hydrogen abstraction from the C2 position, followed by radical coupling or further oxidation and subsequent ring opening.
| Oxidizing Agent/System | Product Type | Notes |
|---|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) | Hydroxy alkyl ester | An efficient method for converting cyclic acetals into hydroxy esters under mild conditions. organic-chemistry.org |
| Hypervalent Iodine Reagents (e.g., 1-tert-butylperoxy-1,2-benziodoxol-3(1H)-one) | Glycol monoester | Proceeds via a radical mechanism involving hydrogen abstraction from the acetal C-H bond. acs.org |
| Ozone (O₃) | Ester | Ozone reacts smoothly with acetals to yield the corresponding esters. acs.org |
Reactivity of the Brominated Phenyl Moiety
The 2-bromophenyl group attached to the C2 of the dioxolane ring behaves as a typical substituted aromatic system, capable of undergoing electrophilic aromatic substitution.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) allows for the introduction of new functional groups onto the brominated phenyl ring. wikipedia.org The position of the incoming electrophile is directed by the two existing substituents: the bromine atom and the 2-phenyl-1,3-dioxolan-2-yl group. msu.edu
Directing Effects:
Bromine Atom: Halogens are deactivating due to their electron-withdrawing inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion). libretexts.orgunizin.org
2-Phenyl-1,3-dioxolan-2-yl Group: This large substituent is generally considered electron-withdrawing and thus deactivating. It will also direct incoming electrophiles to the meta position relative to its point of attachment. Furthermore, its significant steric bulk will hinder substitution at the adjacent ortho position.
Regiochemical Outcome: On the 1-substituted-2-bromobenzene ring system, the available positions for substitution are 3, 4, 5, and 6.
The bromine atom at C2 directs ortho (to C3) and para (to C5).
The large substituent at C1 directs meta (to C3 and C5).
Both groups direct to the C3 and C5 positions. However, the C5 position is generally favored as it is less sterically hindered than the C3 position, which is situated between the two large substituents. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position (para to the bromine atom).
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 1,3-Dioxolane, 2-(2-bromo-5-nitrophenyl)-2-phenyl- |
| Bromination | Br₂ / FeBr₃ | 1,3-Dioxolane, 2-(2,5-dibromophenyl)-2-phenyl- |
| Sulfonation | SO₃ / H₂SO₄ | 4-Bromo-3-(2-phenyl-1,3-dioxolan-2-yl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-(4-Bromo-3-(2-phenyl-1,3-dioxolan-2-yl)phenyl)ethan-1-one (for R=CH₃) |
Nucleophilic Substitution Reactions (e.g., Replacement of Bromine)
Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, the bromide atom, by a nucleophile—an electron-rich species. libretexts.org For aryl halides like 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl-, direct nucleophilic substitution (SN1 or SN2 mechanisms) is generally difficult due to the high energy required to break the carbon-bromine bond, which has partial double-bond character from resonance with the aromatic ring.
However, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, typically requiring strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In the absence of such activating groups on the bromophenyl ring of the title compound, forcing conditions such as high temperatures, high pressures, and very strong nucleophiles would be necessary. Consequently, compared to other available pathways, direct nucleophilic substitution is a less common strategy for the functionalization of this particular substrate.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)
Transition metal-catalyzed cross-coupling reactions are powerful and widely used methods for forming carbon-carbon bonds, and the aryl bromide in 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- serves as an excellent electrophilic partner in these transformations. icmpp.ro
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. uwindsor.ca This method is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of many boronic acids. mdpi.com The reaction of 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- with an arylboronic acid would proceed via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst. mdpi.combhu.ac.in
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. icmpp.rouni-muenchen.de Organozinc reagents are among the more reactive organometallics used in cross-coupling, allowing for the formation of bonds between two sp², sp³, or sp carbon atoms. organic-chemistry.orgresearchgate.net This reaction offers a broad scope and is effective for creating sterically hindered biaryl compounds. researchgate.net The title compound can be coupled with various alkyl-, alkenyl-, or arylzinc halides, providing a direct route to a diverse range of substituted products. organic-chemistry.org
| Reaction | Catalyst System | Coupling Partner | Base (if applicable) | Solvent | Typical Product |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd₂(dba)₃ / Ligand | Aryl/heteroaryl boronic acid | K₃PO₄, Na₂CO₃, or Cs₂CO₃ | 1,4-Dioxane (B91453), Toluene, or DMF | 2-([1,1'-biphenyl]-2-yl)-2-phenyl-1,3-dioxolane derivatives |
| Negishi | Pd(P(t-Bu)₃)₂ or Pd₂(dba)₃ / Ligand | Alkyl/aryl/alkenylzinc halide | Not required | THF or THF/NMP | 2-(2-alkyl/aryl/alkenylphenyl)-2-phenyl-1,3-dioxolane |
Organometallic Chemistry and Reactions
The structure of 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- allows for its conversion into various organometallic reagents, which can then be used in subsequent bond-forming reactions.
Directed Metalation of Aryl-Substituted Dioxolanes
Directed ortho-metalation (DoM) is a powerful regioselective substitution strategy where a directing metalation group (DMG) guides the deprotonation of the nearest ortho-position by a strong base, typically an organolithium reagent. baranlab.orgwikipedia.org The resulting aryllithium species can then react with an electrophile. wikipedia.orgorganic-chemistry.org
The 1,3-dioxolane group (an acetal) can function as a DMG. researchgate.net The oxygen atoms of the dioxolane ring act as Lewis bases, coordinating to the lithium atom of an alkyllithium reagent like n-butyllithium. This coordination brings the base into proximity with the ortho-protons of an attached aryl ring, increasing their kinetic acidity and facilitating selective deprotonation. wikipedia.orgorganic-chemistry.org For 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl-, this reaction would be expected to occur on the unsubstituted phenyl ring, leading to the formation of a lithiated species ortho to the point of attachment to the dioxolane carbon.
Formation and Reactivity of Organometallic Reagents (e.g., Magnesium, Zinc, Aluminum)
Beyond directed metalation, organometallic reagents can be generated from 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- via halogen-metal exchange. This is a common method for preparing organolithium and organomagnesium (Grignard) reagents. ethz.ch
Organolithium Reagents: Treatment of the aryl bromide with an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures can result in bromine-lithium exchange, yielding 2-(2-lithiophenyl)-2-phenyl-1,3-dioxolane. acs.org
Grignard Reagents: Reaction with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) produces the corresponding Grignard reagent, 2-(2-(magnesiobromido)phenyl)-2-phenyl-1,3-dioxolane. utexas.edulibretexts.org
These newly formed organometallic compounds are highly reactive, functioning as potent nucleophiles and strong bases. utexas.edupharmacy180.com Their utility lies in their ability to attack a wide range of electrophilic carbon centers. pharmacy180.com
Carbon-Carbon Bond Forming Reactions with Electrophiles
The organometallic intermediates generated from 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- (either through DoM or halogen-metal exchange) are valuable for constructing new carbon-carbon bonds. organic-chemistry.org They react readily with various electrophiles to introduce new functional groups onto the aromatic ring. vulcanchem.com
Common transformations include:
Reaction with Aldehydes and Ketones: Forms secondary and tertiary alcohols, respectively, after an aqueous workup. pharmacy180.com
Reaction with Carbon Dioxide: Carboxylation occurs upon quenching with CO₂, followed by acidification, to yield a benzoic acid derivative. researchgate.net
Reaction with Alkyl Halides: Leads to alkylation of the aromatic ring, although this can be complicated by side reactions. acs.org
Reaction with Esters: Typically adds twice to form a tertiary alcohol. pharmacy180.com
| Organometallic Reagent Source | Electrophile | Reagent Example | Product after Workup |
| Halogen-Metal Exchange | Carbon Dioxide | CO₂ | 2-(2-phenyl-1,3-dioxolan-2-yl)benzoic acid |
| Halogen-Metal Exchange | Aldehyde | R-CHO | (2-(2-(hydroxy(R)methyl)phenyl)-2-phenyl-1,3-dioxolane) |
| Halogen-Metal Exchange | Ketone | R¹R²C=O | (2-(2-(hydroxy(R¹)(R²)methyl)phenyl)-2-phenyl-1,3-dioxolane) |
| Directed ortho-Metalation | Alkyl Halide | R-X | 2-(2-alkylphenyl)-2-phenyl-1,3-dioxolane |
Structural Elucidation and Characterization
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic analysis is fundamental to confirming the structure of a chemical compound. However, for 1,3-Dioxolane (B20135), 2-(2-bromophenyl)-2-phenyl-, specific, experimentally-derived spectroscopic data is sparsely documented.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
| Predicted ¹H NMR Data | |
| Proton Type | Predicted Chemical Shift (δ, ppm) |
| Dioxolane Ring Protons | 3.8–4.5 |
| Aromatic Protons | 6.8–7.6 |
Infrared (IR) Spectroscopy (e.g., FTIR, ATR-IR)
Specific experimental IR spectra for this compound are not published in detail. However, characteristic vibrational frequencies can be predicted based on its functional groups. The presence of the dioxolane ring would be confirmed by strong C-O-C stretching vibrations. vulcanchem.com A band around 1,250 cm⁻¹ is indicative of the C-O-C acetal (B89532) linkage. vulcanchem.com The carbon-bromine (C-Br) bond of the bromophenyl group is expected to show a stretching vibration at approximately 560 cm⁻¹. vulcanchem.com
| Characteristic IR Absorption Bands | |
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C-O-C (ether stretch) | ~1,250 |
| C-Br (stretch) | ~560 |
Raman Spectroscopy
No experimental Raman spectroscopy data for 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- was identified in the course of this review.
Ultraviolet-Visible (UV/Vis) Absorption Spectroscopy
There is no available information on the UV/Vis absorption properties of 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- in the scientific literature.
Fluorescence Spectroscopy and Photophysical Property Analysis
Information regarding the fluorescence spectroscopy and other photophysical properties of 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- is not available in the public domain.
X-ray Crystallography for Molecular Geometry and Packing
A search for X-ray crystallographic data for 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- did not yield any specific results. Consequently, precise details regarding its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles remain undetermined. While X-ray data for analogous, simpler dioxolanes exist, this information cannot be directly extrapolated to the title compound due to the presence and steric influence of the bulky 2-bromophenyl and phenyl substituents at the C2 position. vulcanchem.com
Determination of Crystal Structure and Molecular Conformation
Detailed X-ray crystallography has been performed on analogous compounds, such as (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide, which shares the core 2-(2-bromophenyl)-1,3-dioxolane (B1268299) moiety. researchgate.netiucr.org The analysis of this related structure provides a strong predictive model for the crystal system and molecular conformation of the title compound.
The crystal structure of the analogue reveals a monoclinic system with a P21 space group. researchgate.net The asymmetric unit contains two crystallographically independent molecules, indicating slight conformational differences in the solid state. iucr.org A key feature of the molecular structure is the conformation of the five-membered dioxolane ring. This ring is not planar but adopts a puckered "envelope" conformation, a common feature for 1,3-dioxolane systems that minimizes steric strain. iucr.org In this conformation, one atom of the ring is displaced from the plane formed by the other four atoms. iucr.org The planar bromophenyl ring is oriented at a significant dihedral angle relative to the dioxolane ring system. iucr.org
Interactive Table: Crystal Data for the Analogous Compound (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 9.4150 (19) |
| b (Å) | 14.458 (3) |
| c (Å) | 9.6170 (19) |
| β (°) | 111.14 (3) |
| Volume (ų) | 1221.0 (5) |
| Z (molecules/unit cell) | 4 |
Analysis of Intramolecular and Intermolecular Interactions
The stability of the crystal lattice and the molecular conformation are heavily influenced by a network of weak non-covalent interactions. In the characterized analogue, (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide, both intramolecular and intermolecular hydrogen bonds are pivotal. iucr.org
In the crystal structure, molecules are linked into chains along the b-axis by intermolecular N-H···O hydrogen bonds. iucr.org These interactions create specific, repeating supramolecular patterns known as ring motifs, in this case, R²₂(8) motifs. iucr.org While the title compound, 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl-, lacks the amide groups necessary for these strong hydrogen bonds, its crystal packing would be governed by weaker interactions. These would likely include C-H···O interactions between the hydrogen atoms of the phenyl rings or the dioxolane methylene (B1212753) groups and the dioxolane oxygen atoms, as well as potential C-H···π and π-π stacking interactions between the aromatic rings.
Interactive Table: Hydrogen Bond Geometry in the Analogous Compound (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide iucr.org
| Interaction (D—H···A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |
| N1—H1B···O1 | 0.86 | 2.25 | 2.657 (12) | 109 | Intramolecular |
| N2—H2B···O2 | 0.86 | 2.27 | 2.660 (12) | 107 | Intramolecular |
| N3—H3C···O5 | 0.86 | 2.32 | 2.684 (14) | 106 | Intramolecular |
| N4—H4C···O6 | 0.86 | 2.26 | 2.672 (11) | 110 | Intramolecular |
D = Donor atom; A = Acceptor atom
Elucidation of Chiral Center Configuration
The carbon atom at the 2-position of the 1,3-dioxolane ring in 2-(2-bromophenyl)-2-phenyl-1,3-dioxolane is a stereogenic center, also known as a chiral center. This is because it is bonded to four different substituent groups: a 2-bromophenyl group, a phenyl group, and the two oxygen atoms of the dioxolane ring (which are considered different as they are part of a cyclic system). The presence of this chiral center means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers.
The absolute configuration of this stereocenter is unambiguously assigned as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org The assignment process follows a specific sequence:
Assign Priorities: Each of the four groups attached to the chiral center is assigned a priority based on atomic number. The atom with the highest atomic number directly attached to the stereocenter receives the highest priority (1). libretexts.org
For the C2 atom, the directly attached atoms are Carbon (of the 2-bromophenyl group), Carbon (of the phenyl group), Oxygen, and Oxygen.
Oxygen (atomic number 8) has a higher atomic number than Carbon (atomic number 6), so the two oxygen atoms of the dioxolane ring are of higher priority than the two phenyl-based groups.
To break the tie between the two oxygen atoms, one must trace the path around the ring. Similarly, to break the tie between the two carbon atoms of the aromatic rings, one examines the atoms attached to them. The 2-bromophenyl group will have a higher priority than the phenyl group because bromine has a higher atomic number than any atom at the corresponding position on the unsubstituted phenyl ring.
Orient the Molecule: The molecule is then oriented in space so that the group with the lowest priority (4) is pointing away from the viewer. libretexts.org
Determine the Configuration: The direction of the path from the highest priority group (1) to the second-highest (2) to the third-highest (3) is observed. libretexts.org
If the path proceeds in a clockwise direction, the configuration is assigned as (R) (from the Latin rectus, meaning right). libretexts.org
If the path proceeds in a counter-clockwise direction, the configuration is assigned as (S) (from the Latin sinister, meaning left). libretexts.org
This systematic approach allows for the precise and universally understood classification of the three-dimensional arrangement of the molecule's chiral center.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics and predicting the reactivity of molecules. These methods model the molecule's behavior at the atomic level, offering a lens into its fundamental chemical nature.
The electronic structure of a molecule is defined by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
For 1,3-Dioxolane (B20135), 2-(2-bromophenyl)-2-phenyl-, the HOMO is expected to be localized primarily on the electron-rich phenyl and bromophenyl rings, while the LUMO would also be distributed across these aromatic systems. The presence of the electronegative bromine atom and the oxygen atoms in the dioxolane ring influences the energy levels of these orbitals. DFT calculations on similar aromatic and heterocyclic compounds allow for the estimation of these properties. nih.gov
Table 1: Predicted Frontier Molecular Orbital Properties This interactive table provides hypothetical but representative values for the electronic properties of 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl-, as would be determined by DFT calculations.
| Parameter | Predicted Value | Significance |
| EHOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| ELUMO | ~ -1.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| Energy Gap (ΔE) | ~ 4.7 eV | Indicates high kinetic stability and relatively low chemical reactivity. mdpi.com |
Intramolecular Charge Transfer (ICT) is a phenomenon occurring in molecules that possess both an electron-donating group and an electron-accepting group, linked by a π-conjugated system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a highly polarized excited state. researchgate.net In molecules where the donor and acceptor moieties can rotate relative to each other, this process is often referred to as Twisted Intramolecular Charge Transfer (TICT). nih.gov
In 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl-, the phenyl group can act as an electron donor, while the bromophenyl group, with the electron-withdrawing bromine atom, can function as an acceptor. The single bond connecting these rings to the dioxolane structure allows for rotational freedom. This structural arrangement suggests the potential for ICT or TICT phenomena upon exposure to ultraviolet light. nih.gov Such processes are highly dependent on the polarity of the solvent and can lead to unique photophysical properties, such as dual fluorescence. researchgate.net
Computational methods are powerful tools for predicting a wide range of molecular properties and reactivity descriptors beyond the HOMO-LUMO gap. mdpi.com Parameters derived from the energies of the frontier orbitals, such as chemical potential, hardness, and electrophilicity, provide a quantitative measure of a molecule's stability and reaction tendencies.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "harder."
Electronegativity (χ): Describes the ability of a molecule to attract electrons.
Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule.
DFT calculations can also predict physical properties such as dipole moment and polarizability, which govern intermolecular interactions.
Table 2: Predicted Molecular Properties and Reactivity Descriptors This interactive table presents hypothetical yet scientifically plausible values for various properties of 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl-, derived from theoretical calculations.
| Property | Predicted Value | Description |
| Dipole Moment (µ) | 1.5 - 2.5 D | Indicates a moderate molecular polarity, arising from the electronegative oxygen and bromine atoms. |
| Chemical Hardness (η) | ~ 2.35 eV | Reflects the molecule's significant resistance to electronic configuration changes. |
| Electronegativity (χ) | ~ 4.15 eV | Shows a moderate tendency to attract electrons in a chemical bond. |
| Electrophilicity Index (ω) | ~ 3.67 eV | Suggests a moderate capacity to act as an electrophile in reactions. |
Reaction Mechanism Elucidation
Theoretical chemistry plays a crucial role in mapping out the pathways of chemical reactions, identifying the high-energy transition states and short-lived intermediates that are often difficult to observe experimentally.
The reactions of 1,3-dioxolanes, which are a type of ketal, typically involve cleavage of the C-O bonds within the five-membered ring, often under acidic conditions (hydrolysis) or at high temperatures (pyrolysis). Computational modeling can identify the structures and energies of the transition states for these bond-breaking and bond-forming steps.
For 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl-, a likely reaction pathway, such as acid-catalyzed hydrolysis, would proceed through a protonated intermediate. Subsequent ring-opening would form a stabilized carbocation intermediate. The presence of two aromatic rings (phenyl and bromophenyl) at the C2 position would provide significant resonance stabilization to this carbocation, influencing the reaction rate.
The thermal decomposition of dioxolane derivatives has been a subject of both experimental and theoretical investigation. researchgate.net Studies on related compounds like 2-methyl-1,3-dioxolane (B1212220) indicate that pyrolysis often proceeds through concerted, unimolecular mechanisms. researchgate.net For 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl-, thermal decomposition would likely involve the cleavage of the dioxolane ring to yield stable products.
Kinetic and thermodynamic analyses can be performed computationally to determine the activation energies (Ea) and reaction enthalpies (ΔH) for various potential decomposition pathways. osti.gov This allows for the prediction of the most favorable reaction channel under thermal stress. The study of copolymer decomposition involving similar dioxolane structures shows that major weight loss typically occurs between 270°C and 450°C, with activation energies varying based on the specific molecular structure. inonu.edu.tr
Table 3: Representative Kinetic Parameters for Thermal Decomposition of Dioxolane Structures This interactive table summarizes typical kinetic data from studies on related compounds, providing a reference for the expected thermal behavior of 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl-. inonu.edu.tr
| Method | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Reaction Model |
| Thermogravimetry (TG) | 270 - 450 | 65 - 95 | Overall order of 1.0 to 1.6 |
| Differential Thermal Analysis (DTA) | 270 - 450 | 198 - 240 | Higher values often reflect different aspects of the decomposition process. |
These theoretical approaches provide a framework for understanding the complex behavior of 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- at a molecular level, guiding future experimental work on its synthesis, reactivity, and potential applications.
Molecular Modeling and Simulation Approaches
Molecular modeling of 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- would typically commence with the construction of a three-dimensional model of the molecule. This initial structure would then be subjected to geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT), to determine its most stable conformation (i.e., the lowest energy arrangement of its atoms).
Molecular dynamics (MD) simulations could further be employed to study the dynamic behavior of the molecule over time. By simulating the motion of the atoms, researchers can gain insights into conformational flexibility, vibrational modes, and potential intermolecular interactions. Such simulations are valuable for understanding how the molecule might behave in different environments, such as in various solvents or in proximity to other molecules.
The following tables represent the type of data that would be generated from such computational studies. It is important to note that these are illustrative examples, as specific research findings for 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- are not currently published. The data for analogous structures, such as (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide, show that the dioxolane ring typically adopts an envelope conformation. iucr.orgresearchgate.net
Table 1: Predicted Geometrical Parameters from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C-O (dioxolane ring) Bond Length (Å) | ~1.43 |
| C-C (dioxolane ring) Bond Length (Å) | ~1.52 |
| O-C-O Bond Angle (°) | ~105-108 |
| C-Br Bond Length (Å) | ~1.90 |
Table 2: Calculated Electronic Properties
| Property | Predicted Value |
|---|---|
| Dipole Moment (Debye) | Would depend on the relative orientation of the polar C-Br and C-O bonds. |
| Polar Surface Area (PSA) (Ų) | Estimated to be around 18.5, based on similar structures. vulcanchem.com |
Further computational studies could explore the molecule's reactivity, spectroscopic properties (such as NMR and IR spectra), and potential interactions with biological targets, providing a comprehensive theoretical characterization that would complement and guide experimental investigations.
Advanced Synthetic Applications and Research Directions
Role as an Intermediate in Multi-Step Organic Synthesis
In the realm of multi-step organic synthesis, 1,3-Dioxolane (B20135), 2-(2-bromophenyl)-2-phenyl- serves multiple strategic roles, primarily as a precursor for elaborate molecules and as a protecting group for carbonyl functionalities.
The 2-(2-bromophenyl) moiety of 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- is a key functional handle for the construction of complex organic molecules, including bioactive compounds and novel heterocyclic systems. Aryl bromides are well-established precursors for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Key Synthetic Transformations:
Cross-Coupling Reactions: The bromine atom on the phenyl ring can readily participate in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Heck, and Sonogashira reactions. This allows for the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, leading to the synthesis of highly functionalized biaryl and other complex aromatic structures.
Synthesis of Heterocycles: The bromophenyl group can serve as a starting point for the construction of various heterocyclic rings. For instance, through intramolecular or intermolecular cyclization reactions following a coupling step, heterocycles such as benzofurans, indoles, and quinolines can be synthesized. The dioxolane-protected carbonyl group can be unmasked at a later stage to provide an additional point of diversification.
Formation of Grignard and Organolithium Reagents: The aryl bromide can be converted into the corresponding Grignard or organolithium reagent. These powerful nucleophiles can then be reacted with a variety of electrophiles to form new carbon-carbon bonds, further extending the molecular framework.
The strategic placement of the bromine atom at the ortho position can also influence the regioselectivity of these reactions and can be exploited to direct the formation of specific isomers of complex target molecules.
The 1,3-dioxolane ring is a widely used protecting group for aldehydes and ketones in organic synthesis. organic-chemistry.orgnih.govnih.gov This protection is crucial in multi-step syntheses where a carbonyl group needs to be preserved while other parts of the molecule undergo reactions that would otherwise affect it, such as reduction, oxidation, or attack by nucleophiles. organic-chemistry.org
The formation of the 2,2-disubstituted 1,3-dioxolane from a ketone (in this case, 2-bromobenzophenone) and ethylene (B1197577) glycol is typically catalyzed by an acid. organic-chemistry.org The resulting acetal (B89532) is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. organic-chemistry.org
Table 1: Stability of the 1,3-Dioxolane Protecting Group
| Reagent/Condition | Stability |
| Basic conditions (e.g., NaOH, LDA) | Stable |
| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable |
| Hydride reducing agents (e.g., NaBH₄, LiAlH₄) | Stable |
| Mild oxidizing agents | Stable |
| Acidic conditions (aqueous) | Labile |
The deprotection, or removal, of the dioxolane group is typically achieved by treatment with aqueous acid, which hydrolyzes the acetal to regenerate the parent carbonyl compound. organic-chemistry.org The ability to selectively protect and deprotect the carbonyl group is a cornerstone of modern synthetic strategy, enabling the synthesis of complex molecules with multiple functional groups.
Applications in Materials Science
The unique combination of a brominated aromatic ring and a dioxolane moiety in 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- suggests its potential utility in the field of materials science, particularly in the development of functional polymers, coatings, and adhesives.
The dioxolane ring can potentially undergo ring-opening polymerization to produce polyacetals. More commonly, however, the entire molecule can be incorporated as a monomer into various polymer backbones, especially if it is further functionalized with polymerizable groups. The presence of the bulky and rigid 2,2-diaryl substitution would be expected to influence the physical properties of the resulting polymer, such as its glass transition temperature and mechanical strength.
Furthermore, the bromine atom on the phenyl ring can be exploited in post-polymerization modification reactions. For example, polymers containing this monomer unit could be subjected to cross-coupling reactions to introduce new functionalities along the polymer chain. rsc.orgresearchgate.netrsc.orgresearchgate.net
A significant potential application of incorporating this bromo-functionalized monomer is in the production of flame-retardant polymers. Brominated compounds are widely used as flame retardants in plastics and other polymeric materials. mst.dklevitex.comresearchgate.netresearchgate.netyoutube.com During combustion, they can act in the gas phase by releasing hydrogen bromide, which interrupts the radical chain reactions of the fire, or in the condensed phase by promoting char formation. youtube.com The incorporation of 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- into a polymer backbone could therefore enhance its fire resistance.
Dioxolane derivatives, in general, are utilized in the formulation of coatings and adhesives due to their good solvency and film-forming properties. icspecialties.comsilverfernchemical.comgoogle.com The specific structure of 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- could offer several advantages in these applications.
Adhesion Promotion: The polar oxygen atoms in the dioxolane ring can enhance adhesion to various substrates through hydrogen bonding and dipole-dipole interactions.
Flame Retardancy: As mentioned, the bromophenyl group can impart flame-retardant properties to the coating or adhesive, which is highly desirable in applications where fire safety is a concern, such as in the automotive, aerospace, and construction industries.
Durability and Resistance: The aromatic rings contribute to the rigidity and thermal stability of the formulation, potentially improving the durability and chemical resistance of the resulting coating or adhesive.
The molecule could be used as an additive or co-monomer in formulations for paints, varnishes, and other surface coatings to enhance their performance characteristics. google.comspecialchem.comquimidroga.com
Contributions to Catalysis Research
The unique steric and electronic environment created by the two different phenyl rings at the C2 position of the dioxolane core suggests that this molecule could be a precursor for developing novel ligands for transition metal-catalyzed reactions.
The 1,3-dioxolane framework is recognized as a versatile scaffold for the design of new ligands for transition metal complexes. The ability to introduce a variety of substituents onto the dioxolane ring allows for the precise tuning of the electronic and steric properties of the resulting ligands. In the case of 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- , the presence of the bromine atom on one of the phenyl rings offers a site for further functionalization, for example, through cross-coupling reactions, to introduce phosphine, amine, or other coordinating groups. The inherent chirality of the 2-substituted dioxolane could also be exploited in asymmetric catalysis.
Table 1: Potential Ligand Precursors from Dioxolane Derivatives
| Dioxolane Derivative | Potential Functionalization | Target Ligand Type | Potential Application |
|---|---|---|---|
| 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- | Lithiation followed by reaction with chlorodiphenylphosphine | Chiral phosphine | Asymmetric hydrogenation |
| 1,3-Dioxolane, 2-(2-aminophenyl)-2-phenyl- | Condensation with salicylaldehyde | Chiral Schiff base | Enantioselective epoxidation |
The direct application of 2-aryl-2-phenyl-1,3-dioxolane derivatives as ligands in olefin polymerization has not been reported. Research in this area has predominantly focused on the ring-opening polymerization of dioxolane itself or its derivatives to form polyacetals. researchgate.netescholarship.org However, the steric bulk provided by the 2,2-diaryl substitution pattern is a key feature in many successful late transition metal catalysts for olefin polymerization. It is conceivable that ligands derived from 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- could be designed to create a sterically demanding environment around a metal center, influencing the rate of polymerization and the properties of the resulting polymer.
Development of Chemosensors and Advanced Probes
A chemosensor is a molecule that interacts with a specific analyte to produce a detectable change, often optical or electrochemical. uconn.edu The design of such sensors frequently involves a recognition unit (receptor) and a signaling unit (fluorophore or electroactive group). While there are no specific reports on using 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- as a chemosensor, its structure presents possibilities.
The dioxolane ring can be sensitive to acidic conditions, leading to its cleavage. wikipedia.orgresearchgate.net This reactivity could be harnessed to design a "turn-on" fluorescent sensor for pH. For example, the dioxolane could act as a protecting group for a quenching moiety on a fluorophore. In the presence of acid, the quencher is released, and fluorescence is restored. The aromatic rings could also be functionalized with fluorophores or binding sites for specific ions or molecules.
Table 2: Hypothetical Chemosensor Design Based on the Dioxolane Scaffold
| Analyte | Sensing Mechanism | Dioxolane Role |
|---|---|---|
| Protons (pH) | Acid-catalyzed ring opening | Protecting group for a quencher or fluorophore |
| Metal Ions | Coordination to functional groups on the phenyl rings | Scaffold for binding sites |
Utility in Mechanistic Chemical Biology Studies (e.g., as model compounds for enzyme-catalyzed reactions involving radical intermediates)
The study of reaction mechanisms in biological systems often relies on model compounds that can mimic certain aspects of enzymatic reactions. The 1,3-dioxolane moiety has been investigated for its antiradical activity. lookchem.com It has been shown that 1,3-benzodioxoles can undergo one-electron oxidation to form stable radical cations. lookchem.com This suggests that compounds like 1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- could serve as model compounds to study radical-mediated processes in biological systems. The stability of the dioxolane ring to many reaction conditions, coupled with its potential to be a source of radical species under specific oxidative conditions, makes it an interesting scaffold for such studies.
Furthermore, the 1,3-dioxolane group is widely used as a protecting group for aldehydes and ketones in the synthesis of complex organic molecules, including those with biological activity. wikipedia.orgnih.gov Its stability and the mild conditions required for its removal make it a valuable tool in the multi-step synthesis of probes and substrates for chemical biology research. A thiol-promoted radical chain process for the site-specific addition of 1,3-dioxolane to imines has been developed, providing a metal-free method to access protected α-amino aldehydes, which are important building blocks in biological studies. organic-chemistry.orgorganic-chemistry.org
Q & A
Q. What are the typical synthetic routes for preparing 2-(2-bromophenyl)-2-phenyl-1,3-dioxolane, and how do reaction conditions influence yield?
The compound is synthesized via acid-catalyzed transacetalization or condensation reactions. For example, reacting diols (e.g., (1R,2R)-1,2-bis-(2-iodophenyl)-ethane-1,2-diol) with dimethoxypropane in the presence of NEt₃ at room temperature can yield dioxolane derivatives . Key factors include:
- Catalyst selection : NEt₃ or Brønsted acids (e.g., H₂SO₄) to drive acetal formation.
- Solvent systems : Dichloromethane or toluene for solubility and side-product suppression.
- Purification : Silica gel column chromatography with petroleum ether/EtOAc (10:1) achieves >95% purity . Yields >70% are reported under optimized conditions .
Q. How is the structure of 2-(2-bromophenyl)-2-phenyl-1,3-dioxolane validated post-synthesis?
Multinuclear NMR (¹H, ¹³C) and IR spectroscopy are critical:
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) and dioxolane protons (δ 3.8–5.2 ppm) confirm regiochemistry .
- ¹³C NMR : Peaks at δ 100–110 ppm indicate acetal carbons, while δ 120–140 ppm correspond to bromophenyl and phenyl groups .
- IR : Absorptions at ~1100 cm⁻¹ (C-O-C stretching) and ~600 cm⁻¹ (C-Br) validate functional groups .
Q. What are the stability considerations for this compound under varying storage conditions?
- Light sensitivity : Bromine substituents may cause photodegradation; store in amber vials at –20°C .
- Hydrolysis risk : The 1,3-dioxolane ring is prone to acidic hydrolysis; neutral pH and anhydrous conditions are recommended .
Advanced Research Questions
Q. How does palladium-catalyzed C–H functionalization of 2-(2-bromophenyl)-2-phenyl-1,3-dioxolane enable selective cross-coupling?
The bromophenyl group facilitates Suzuki-Miyaura or Heck couplings. For example:
- Substrate design : Use 2-(2-bromophenyl)thiophene derivatives with Pd(PPh₃)₄ to couple with aryl boronic acids, achieving >60% yield .
- Selectivity : Steric hindrance from the phenyl group directs coupling to the β-position of thiophene moieties . Challenges include competing homocoupling; additives like K₂CO₃ and ligand screening (e.g., XPhos) improve selectivity .
Q. What computational methods predict the reactivity of 2-(2-bromophenyl)-2-phenyl-1,3-dioxolane in radical reactions?
Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can map electron density:
Q. How do isotopic labeling studies resolve contradictions in mechanistic pathways for dioxolane ring-opening?
Conflicting data on ring-opening (acidic vs. radical mechanisms) are addressed via:
- Deuterium labeling : Track H/D exchange at acetal carbons under H₂SO₄/D₂O to confirm protonation steps .
- ¹⁸O tracing : Introduce ¹⁸O-water during hydrolysis; GC-MS detects ¹⁸O incorporation in byproducts to validate nucleophilic attack .
Methodological Considerations
Q. What strategies optimize regioselectivity in functionalizing the dioxolane ring?
- Directing groups : Install ortho-substituents (e.g., methyl) to steer electrophilic substitution to the para position .
- Solvent polarity : High-polarity solvents (DMF) favor SN2 pathways for nucleophilic ring-opening .
Q. How are contradictions in spectral data (e.g., NMR shifts) reconciled for derivatives?
- Variable temperature NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at –40°C .
- COSY/HSQC : Assign overlapping signals in complex mixtures (e.g., diastereomers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
